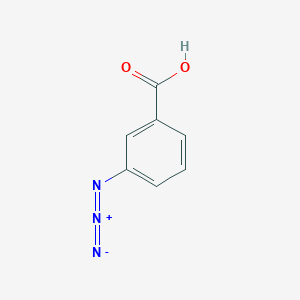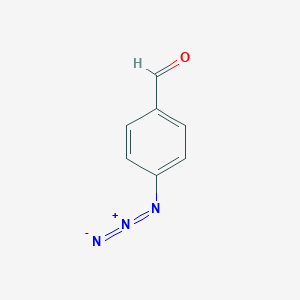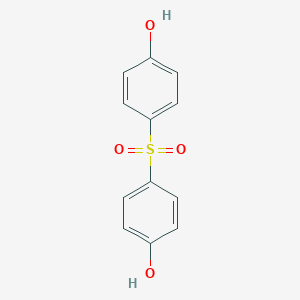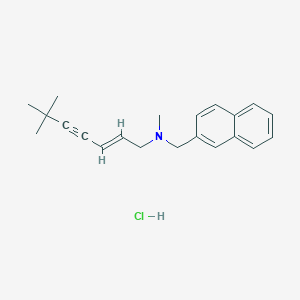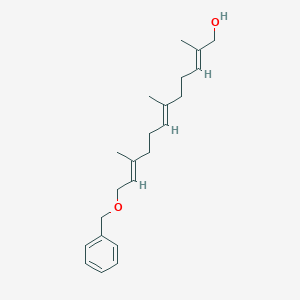
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol, also known as TDP, is a naturally occurring organic compound that has been studied for its potential use in a variety of scientific research applications. TDP is a triterpene, a type of hydrocarbon that is derived from the metabolism of plants and animals. It is a colorless liquid at room temperature, and has a characteristic sweet, woody odor. TDP has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of different compounds on living systems.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol involves a multi-step process starting with commercially available starting materials.
Starting Materials
Geranyl acetone, Benzyl bromide, Magnesium, Ethyl ether, Methanol, Sodium hydroxide, Acetic acid, Sodium borohydride, Phenylmethanol, Hydrochloric acid, Sodium bicarbonate, Sodium sulfate, Methanol
Reaction
Step 1: Preparation of geranyl benzyl ether by reacting geranyl acetone with benzyl bromide in the presence of magnesium and ethyl ether., Step 2: Hydrolysis of geranyl benzyl ether with methanol and sodium hydroxide to produce geranyl alcohol., Step 3: Protection of the alcohol group by reacting geranyl alcohol with acetic acid and sodium borohydride to produce geranyl acetate., Step 4: Reduction of geranyl acetate with sodium borohydride to produce geranyl alcohol., Step 5: Preparation of phenylmethyl ether by reacting phenylmethanol with hydrochloric acid and sodium bicarbonate in the presence of ethyl ether., Step 6: Protection of the alcohol group in phenylmethyl ether by reacting with acetic anhydride and pyridine to produce phenylmethyl acetate., Step 7: Reaction of geranyl alcohol with phenylmethyl acetate in the presence of sodium bicarbonate and methanol to produce (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol., Step 8: Purification of the product by washing with water, drying with sodium sulfate, and recrystallization from methanol.
科学研究应用
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has a variety of scientific research applications. It has been used as a model compound for the study of lipid metabolism, as well as for the study of the effects of different compounds on living systems. It has also been used in the development of new drugs, as well as in the investigation of the biological activity of natural products. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been used to study the effects of oxidative stress, and to investigate the mechanisms of action of different compounds.
作用机制
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is believed to act as an antioxidant, scavenging free radicals and other reactive oxygen species, and thus preventing oxidative damage to cells. It is also believed to act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have anti-cancer properties, and to inhibit the growth of certain types of cancer cells.
生化和生理效应
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation. Additionally, (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has been found to have antioxidant and anti-aging properties, and to protect cells from oxidative damage. It has also been found to have a positive effect on the immune system, and to reduce the risk of certain diseases.
实验室实验的优点和局限性
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol has a number of advantages for use in laboratory experiments. It is relatively stable and non-toxic, and can be easily synthesized in the laboratory. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, there are also some limitations to its use in laboratory experiments. (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol is not very soluble in water, and thus may be difficult to use in certain types of experiments. Additionally, it is not very stable in the presence of light or heat, and thus may not be suitable for long-term experiments.
未来方向
There are a number of potential future directions for research on (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol. One possible direction is to investigate the effects of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol on other types of cancer cells, as well as to investigate its potential anti-inflammatory and anti-aging properties. Additionally, further research could be done to investigate the potential of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol as a drug delivery system, as well as to investigate its potential as a therapeutic agent. Finally, further research could be done to investigate the potential of (2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol to interact with other compounds, and to investigate its potential as a biomarker for different diseases.
属性
IUPAC Name |
(2E,6E,10E)-2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3/b19-9+,20-15+,21-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEOITPKTVFFAM-GJLPZIKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC/C(=C/COCC1=CC=CC=C1)/C)/CC/C=C(\C)/CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6E,10E)-2,6,10-Trimethyl-12-(phenylmethoxy)-2,6,10-dodecatrien-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

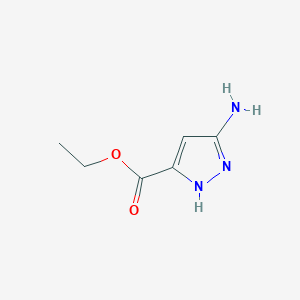
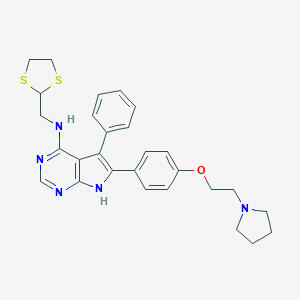
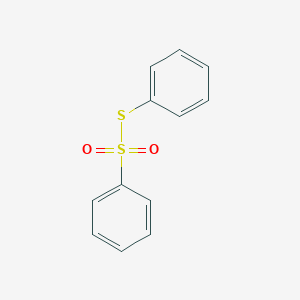
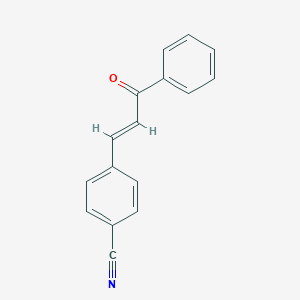
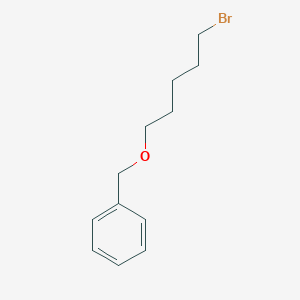

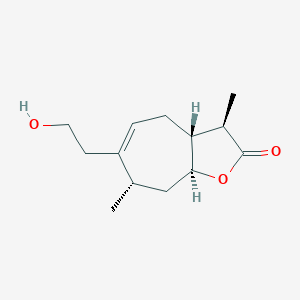

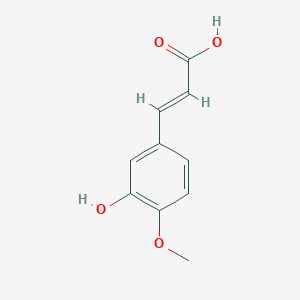
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
